Reduced Hydrogen Bond Donor (HBD) Count Enhances Predicted Membrane Permeability Profile vs. Unsubstituted Core Scaffold
The 2-methyl substitution on the target compound eliminates a hydrogen bond donor (HBD) present on the unsubstituted core scaffold. The target compound (CAS 676994-65-3) possesses 1 HBD and 3 hydrogen bond acceptors (HBA), while the unsubstituted analog 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (free base, CAS 192869-50-4) possesses 2 HBD and 3 HBA . This reduction in HBD count from 2 to 1 is quantitatively significant for drug design, as it lowers the molecule's desolvation penalty for crossing lipid bilayers and reduces the topological polar surface area (TPSA) .
| Evidence Dimension | Hydrogen Bond Donor Count (HBD) |
|---|---|
| Target Compound Data | 1 HBD (3 HBA) |
| Comparator Or Baseline | 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (CAS 192869-50-4): 2 HBD (3 HBA) |
| Quantified Difference | Reduction of 1 HBD |
| Conditions | Computed molecular property descriptors based on structural analysis from authoritative compound databases. |
Why This Matters
A lower HBD count is a critical parameter for improving a molecule's passive membrane permeability and oral absorption potential, a key differentiator for selecting a building block for CNS or intracellular drug targets.
